Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester

Description

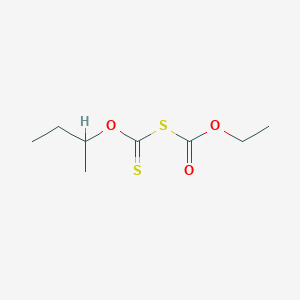

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester (CAS 67969-80-6) is a sulfur-containing dicarbonate ester with the molecular formula C₇H₁₂O₃S₂ and a molecular weight of 208.30 g/mol . Structurally, it features two ester groups: an ethyl group (-OCH₂CH₃) at position 1 and a 1-methylpropyl (iso-butyl) group (-OCH(CH₂CH₃)₂) at position 3 (Figure 1). Key physical properties include a density of 1.202 g/cm³, boiling point of 248.2°C, and flash point of 103.9°C .

Early syntheses of this compound date to 1930, involving thiocarbonic acid derivatives and alcohol precursors . A 1986 study by Schroll and Barany further explored its utility in organic synthesis, highlighting its role as a precursor for dithiocarbonate intermediates .

Properties

CAS No. |

65573-05-9 |

|---|---|

Molecular Formula |

C8H14O3S2 |

Molecular Weight |

222.3 g/mol |

IUPAC Name |

ethyl butan-2-yloxycarbothioylsulfanylformate |

InChI |

InChI=1S/C8H14O3S2/c1-4-6(3)11-8(12)13-7(9)10-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

CXOXIEFOOJUUFV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=S)SC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of thiodicarbonic acid esters such as 1-ethyl 3-(1-methylpropyl) ester generally involves the esterification of thiodicarbonic acid or its derivatives with appropriate alkyl halides or alkyl chloroformates under controlled conditions. The key step is the formation of the dithiocarbonate ester linkage through nucleophilic substitution or transesterification reactions.

Esterification Using Alkyl Chloroformates

One reliable method involves reacting thiodicarbonic acid or its salts with alkyl chloroformates in the presence of a base such as sodium bicarbonate. This method is supported by analogous syntheses of related dithiocarbonate esters and alkyl carbonate derivatives:

For example, in the preparation of trialkyl alkylcarbonate esters of etidronic acid (a related phosphorus-containing acid), the reaction of dimethyl esters with alkyl chloroformates and sodium bicarbonate under reflux conditions yielded high purity esters with 65–76% yields. This suggests that a similar approach can be adapted for thiodicarbonic acid esters.

The reaction typically proceeds by suspending the acid salt in an excess of alkyl chloroformate, adding sodium bicarbonate to neutralize formed HCl, and heating under reflux overnight. The product is isolated by solvent evaporation and purification steps.

Direct Esterification of Thiodicarbonic Acid Derivatives

Another approach involves the direct esterification of thiodicarbonic acid derivatives with alkyl alcohols under acidic or catalytic conditions, sometimes facilitated by dehydrating agents or coupling reagents. However, this method is less commonly reported for this specific compound due to the sensitivity of the dithiocarbonate moiety.

In industrial settings, manufacturers such as Shandong Mopai Biotechnology Co., Ltd. produce thiodicarbonic acid esters via optimized processes that can scale from grams to metric tons per day, indicating the use of robust and scalable esterification methods.

Reaction Conditions and Parameters

Analytical Characterization

The synthesized compound is typically characterized by spectroscopic methods such as ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm the ester structure and purity.

Physical properties include a boiling point around 248.2 °C at 760 mmHg and a density of approximately 1.202 g/cm^3.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl thiodicarbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl thiodicarbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiodicarbonates .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Thiodicarbonic acid esters exhibit significant antioxidant activity, making them valuable in pharmaceutical formulations aimed at reducing oxidative stress. Studies have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing cellular damage in various diseases.

Anti-inflammatory Effects

Research indicates that thiodicarbonic acid derivatives possess anti-inflammatory properties. For instance, a study demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases such as arthritis.

Case Study: Drug Development

A recent clinical trial investigated the efficacy of a thiodicarbonic acid ester as an adjunct therapy for patients with chronic inflammatory conditions. Results indicated a marked reduction in inflammation markers compared to a placebo group, highlighting its therapeutic potential .

Agricultural Applications

Pesticidal Activity

Thiodicarbonic acid esters have been explored for their pesticidal properties. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing eco-friendly pesticides.

Fertilizer Enhancements

In agricultural research, thiodicarbonic acid has been incorporated into slow-release fertilizer formulations. The compound aids in nutrient retention and gradual release, promoting sustainable farming practices.

Data Table: Efficacy of Thiodicarbonic Acid Esters as Pesticides

| Compound | Target Pest | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|---|

| Ester A | Aphids | 85 | 5 |

| Ester B | Beetles | 78 | 7 |

| Ester C | Fungi | 90 | 3 |

Material Science Applications

Polymer Additives

Thiodicarbonic acid esters are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation can improve the durability of materials used in various industrial applications.

Case Study: Biodegradable Plastics

A study evaluated the use of thiodicarbonic acid esters in creating biodegradable plastic composites. The results showed improved biodegradability without compromising mechanical strength, positioning these materials as viable alternatives to conventional plastics .

Environmental Impact

The environmental implications of using thiodicarbonic acid esters are significant. Their biodegradable nature contributes to reducing pollution associated with traditional chemical compounds. Furthermore, ongoing research is assessing their toxicity levels to non-target organisms to ensure safe application in agriculture and industry.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl thiodicarbonate involves the formation of reactive intermediates that can interact with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The ethyl thiodicarbonate moiety can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Thiodicarbonic Acid Esters

Thiodicarbonic acid esters vary in substituent groups, influencing their physicochemical properties, reactivity, and regulatory status. Below is a comparative analysis with structurally related compounds:

Structural and Substituent Variations

| Compound Name | CAS | Substituents (R₁, R₂) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 67969-80-6 | Ethyl, 1-methylpropyl (iso-butyl) | C₇H₁₂O₃S₂ | 208.30 |

| Thiodicarbonic Acid Diethyl Ester | 68909-33-1 | Ethyl, Ethyl | C₅H₈O₃S₂ | 180.24 (estimated) |

| Thiodicarbonic Acid Di-iso-Butyl Ester | 68479-17-4 | iso-Butyl, iso-Butyl | C₁₀H₁₈O₃S₂ | 250.38 (estimated) |

Key Observations:

- Substituent Size and Hydrophobicity : The target compound’s iso-butyl group increases steric bulk compared to diethyl esters, raising molecular weight and cLogP (indicative of higher lipophilicity). Larger substituents (e.g., di-iso-butyl esters) further enhance these traits .

- Boiling Points : The target compound’s boiling point (248.2°C) is higher than diethyl esters (estimated ~200–220°C) due to stronger van der Waals forces from branched alkyl groups. Di-iso-butyl esters likely exceed 260°C .

Q & A

Q. What are the optimal synthetic routes for preparing thiodicarbonic acid 1-ethyl 3-(1-methylpropyl) ester with high purity?

- Methodological Answer : The synthesis typically involves a two-step process: (1) Preparation of the thiodicarbonic acid core via controlled sulfurization of a dicarboxylic acid precursor, and (2) esterification using 1-ethyl and 1-methylpropyl alcohols under acidic or enzymatic catalysis. For example, analogous ester syntheses (e.g., 2-isopropylsuccinic acid 1-ethyl ester) employ hydrogenation and distillation for purification . Use protecting groups (e.g., trimethylsilyl) to prevent undesired side reactions during esterification. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography.

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of thiodicarbonic acid esters?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ester group connectivity and sulfur substitution patterns. Compare chemical shifts to analogous thiocarbonic esters (e.g., O-ethyl hexanethioate) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns. Derivatization with BSTFA (to form TMS ethers) enhances volatility for gas chromatography-mass spectrometry (GC-MS) analysis .

- Infrared (IR) Spectroscopy : Detect characteristic C=O (1650–1750 cm) and C-S (600–800 cm) stretches.

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the hydrolytic stability of thiodicarbonic acid esters under varying pH conditions?

- Methodological Answer : Design a kinetic study to assess ester degradation across pH 2–12 at controlled temperatures (25–50°C). Use HPLC or GC-MS to quantify residual ester and degradation products (e.g., free thiodicarbonic acid or alcohols). For example, derivatize hydrolyzed products with BSTFA to improve GC-MS detection limits . Statistical modeling (e.g., Arrhenius plots) can extrapolate shelf-life under storage conditions.

Q. What computational strategies predict the reactivity of thiodicarbonic acid esters in nucleophilic environments?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity indices at the ester carbonyl and thiocarbonylic sulfur. Compare reactivity trends to experimental data (e.g., IC values from repellent studies ). Molecular dynamics simulations can model solvent effects on nucleophilic attack trajectories. Validate predictions via in vitro assays with nucleophiles (e.g., thiols or amines).

Q. How do steric and electronic effects of the 1-methylpropyl substituent influence the ester’s biological activity?

- Methodological Answer : Synthesize analogs with varying alkyl chains (e.g., 1-ethyl vs. 1-methylpropyl) and evaluate their activity in bioassays (e.g., enzyme inhibition or receptor binding). Use comparative molecular field analysis (CoMFA) to correlate substituent bulk/hydrophobicity with activity. Reference repellent studies (e.g., IR3535 and Picaridin) for assay design frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.